molecular formula C11H13N B142774 2,3,3-Trimethylindolenine CAS No. 1640-39-7

2,3,3-Trimethylindolenine

Cat. No. B142774
CAS RN: 1640-39-7
M. Wt: 159.23 g/mol
InChI Key: FLHJIAFUWHPJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethylindolenine (TMI) is an indolocarbazole alkaloid that is found in a variety of plants. It is a naturally occurring compound that has been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

  • Condensation Reactions : 2,3,3-Trimethylindolenine has been shown to undergo condensation with aromatic aldehydes to produce 2-styrylindolenines. Specifically, the reaction with salicylaldehydes forms hydroxystyrylindolenines, rather than merocyanines or spiropyrans, as confirmed by spectroscopic data (Lazarenko et al., 1978).

  • Microwave-Assisted Synthesis : A novel microwave-assisted method for preparing this compound-based squaraines has been developed. This method significantly reduces the reaction time from days to minutes and improves product yields, facilitating the rapid preparation of both symmetrical and nonsymmetrical squaraine dyes (Barbero et al., 2015).

  • Fluorescent Sensor Development : A pyrene-containing fluorescent sensor synthesized from this compound has shown significant fluorescence quenching in the presence of Hg2+ in hydrophilic media, making it a useful chemosensor for mercury detection (Yang et al., 2010).

  • Antifungal Agent Potential : N-alkylated 2,3,3-trimethylindolenines have been synthesized and evaluated as potential antifungal agents. They demonstrated significant growth inhibition against Saccharomyces cerevisiae, emerging as promising compounds, especially for immunosuppressed and immunocompromised patients (Tyler et al., 2013).

  • Asymmetric Reduction : A novel (R)‐imine reductase from Paenibacillus lactis showed high catalytic efficiency towards 2,3,3‐trimethylindolenine. This enzyme was able to reduce various 3H‐indoles and 3H‐indole iodides to produce products with good-to-excellent enantioselectivity, indicating a broad substrate acceptance (Li et al., 2016).

  • Iridium-Catalyzed Hydrogenation : The hydrogenation of this compound using iridium-based catalysts has been investigated. Remarkable additive effects were found, resulting in high enantioselectivity, a key aspect for asymmetric synthesis (Zhu & Zhang, 1998).

  • Ionic Liquid Media Applications : The enantioselective hydrogenation of trimethylindolenine has been carried out in various ionic liquids using an Ir-XYLIPHOS catalyst. This method achieved comparable results to conventional processes but with reduced reaction times and less sensitivity to oxygen (Giernoth & Krumm, 2004).

  • Squaraine Dyes Synthesis : Squaraine dyes derived from 2,3,3‐trimethylindolenine show promising applications as fluorescent probes for HSA detection and as potential antifungal agents. These dyes were found to interact with human serum albumin and exhibited antifungal activity against Saccharomyces cerevisiae (Gomes et al., 2022).

Safety and Hazards

2,3,3-Trimethylindolenine is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

2,3,3-Trimethylindolenine has been used in the synthesis of a novel hybrid ligand system incorporating classic moieties through acylation . This suggests potential future directions in the development of new ligand systems.

Mechanism of Action

properties

IUPAC Name

2,3,3-trimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHJIAFUWHPJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049403
Record name 2,3,3-Trimethylindolenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS]
Record name 2,3,3-Trimethylindolenine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19443
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

1640-39-7
Record name 2,3,3-Trimethylindolenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1640-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indole, 2,3,3-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1640-39-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Indole, 2,3,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,3-Trimethylindolenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethyl-3H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

408 parts of 2-methyl-2-hydroxy-butan-3-one, 558 parts of aniline and 20 parts of acetic acid in 650 parts of toluene are heated, with removal of water from the system, until no more water separates off. The volatile constituents are then distilled off until the internal temperature reaches 220° C. The distillate can be re-used, without further treatment, in a subsequent batch. The residue is kept for 5 hours at 220° C. and is then cooled to 160° C., and 40 parts of concentrated hydrochloric acid are added. After heating for a further three hours, during which the water formed distils off, the reaction is complete. The product is either directly processed further or distilled. 498 parts of 2,3,3-trimethyl-indolenine are obtained, corresponding to 78.5% of theory, based on 2-methyl-2-hydroxy-butan-3-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This diazonium salt solution was reacted, likewise continuously, with 2.55 mol of sodium sulphite/sodium bisulphite mixture per mole of aniline to form a phenylhydrazodisulphonate solution. A portion of this mixture, corresponding to 1.91 mol of aniline, was added dropwise at 80° C. to 200 ml of a 48% strength sulphuric acid (1.35 mol). After a reaction time of 2 h at 80° C., 225 ml (2.1 mol) of methyl isopropyl ketone were metered in in the course of 30 min. After a reaction time of 3 hours at 95° to 100° C., the mixture was cooled. The batch was neutralised and the organic phase was separated off and distilled. 273.8 g of 98.2% pure 2,3,3-trimethylindolenine were obtained. Yield: 88.4% of the theoretical yield, based on aniline.
Quantity
1.91 mol
Type
reactant
Reaction Step One
Quantity
1.35 mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

226 g (2 mol) of phenylhy-drazine (95.7% pure) were initially introduced at 90° C. in a solution of 5 mol of sodium hydrogen sulphate in 1900 ml of water. 225 ml (2.1 mol) of methyl isopropyl ketone were added dropwise in the course of 30 min. The mixture was stirred for 3 h at 90° to 100° C. After cooling, the batch was neutralised and the organic phase was separated off and distilled. 299.3 g of 97.5% pure 2,3,3-trimethylindolenine were obtained Yield: 91.6% of the theoretical yield.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Name
Quantity
1900 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-Trimethylindolenine
Reactant of Route 2
Reactant of Route 2
2,3,3-Trimethylindolenine
Reactant of Route 3
Reactant of Route 3
2,3,3-Trimethylindolenine
Reactant of Route 4
2,3,3-Trimethylindolenine
Reactant of Route 5
2,3,3-Trimethylindolenine
Reactant of Route 6
2,3,3-Trimethylindolenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.